Benactyzine hydrochloride

概要

説明

ベナクチジン塩酸塩は、かつて臨床的うつ病や不安障害の治療に用いられていた抗コリン薬です。 1957年に米国でメルク社によって「Suavitil」という商品名で販売されました。 後に、口渇、吐き気、高用量ではせん妄や幻覚作用などの深刻な副作用が報告されたため、市場から撤退されました .

2. 製法

ベナクチジン塩酸塩の合成には、ベンジル酸と2-(ジエチルアミノ)エタノールのエステル化反応が用いられます。 この反応は通常、酸触媒を用いて還流条件下で行われます。 生成物はその後、再結晶によって精製されます。 工業生産では、大規模生産に最適化された同様の合成経路が用いられ、高収率かつ高純度が保証されます .

準備方法

The synthesis of Benactyzine Hydrochloride involves the esterification of benzilic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions. The product is then purified through recrystallization. Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

化学反応の分析

ベナクチジン塩酸塩は、いくつかのタイプの化学反応を起こします。

酸化: 強力な酸化条件下で酸化すると、様々な酸化生成物が生成されます。

還元: 水素化リチウムアルミニウムなどの還元剤を用いて還元反応を行うことができます。

置換: 特にエステル基とアミン基において、求核置換反応を起こすことができます。

これらの反応によく用いられる試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤などがあります。 生成される主要な生成物は、反応条件と用いる試薬によって異なります .

4. 科学研究への応用

ベナクチジン塩酸塩は、様々な科学研究に応用されています。

化学: エステル化反応やアミン反応のモデル化合物として役立ちます。

生物学: 抗コリン薬とその神経系への影響に関する研究に使用されます。

医学: 臨床的に使用されていませんが、その歴史的意義と薬理学的性質が研究されています。

科学的研究の応用

Pharmacological Profile

Benactyzine is classified as a muscarinic antagonist, specifically targeting the muscarinic acetylcholine receptor M5. Its chemical structure is represented by the molecular formula with a molecular weight of 363.878 g/mol . The compound exhibits anticholinergic properties, which means it can inhibit the action of acetylcholine at muscarinic receptors, leading to various physiological effects.

Historical Clinical Applications

Benactyzine was originally approved for use in treating depression and anxiety disorders. Clinical reports from the late 1950s indicated some efficacy in alleviating symptoms associated with these conditions . However, due to significant side effects such as hallucinations and cognitive disturbances, its use was curtailed, leading to its withdrawal from the market in many regions .

Current Research Applications

Despite its withdrawal from clinical use, benactyzine is actively utilized in scientific research:

- Neuropharmacology Studies : Researchers investigate its effects on cholinergic systems to better understand diseases like Alzheimer's and other neurodegenerative disorders.

- Animal Models : Studies have shown that benactyzine can be beneficial in models of organophosphate (OP) poisoning. It has demonstrated protective effects against CNS damage when used in conjunction with other agents like atropine .

- Prodrug Development : Recent investigations have focused on creating prodrugs combining benactyzine with GABA (gabactyzine) to enhance therapeutic efficacy while minimizing adverse effects. Preliminary studies suggest that this combination could improve safety profiles and counteract cognitive side effects associated with benactyzine alone .

Comparative Efficacy in Research

The following table summarizes key studies and findings related to benactyzine's applications:

作用機序

ベナクチジン塩酸塩は、中枢および末梢神経系のムスカリン受容体におけるアセチルコリンの作用を阻害することにより、その効果を発揮します。 この阻害は副交感神経系の活動を抑制し、その抗コリン効果をもたらします。 分子標的はムスカリンアセチルコリン受容体であり、関連する経路はコリン作動性神経伝達に関連する経路です .

類似化合物との比較

ベナクチジン塩酸塩は、アトロピン、スコポラミン、ジシクロミンなどの他の抗コリン薬と類似しています。 アトロピンに比べて強い抗ムスカリン作用があり、コリンエステラーゼ活性化剤と併用すると、実験的な有機リン系農薬中毒に対する保護効果が高まります . その独自性は、その特異的な化学構造と抗うつ薬として歴史的に使用されていた点にあります。

類似化合物

- アトロピン

- スコポラミン

- ジシクロミン

- オキシブチニン

生物活性

Benactyzine hydrochloride, a compound belonging to the class of anticholinergic agents, has garnered attention for its biological activity, particularly in the context of treating organophosphate (OP) poisoning and its effects on the central nervous system (CNS). This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant studies and data.

Pharmacological Profile

Mechanism of Action

Benactyzine functions primarily as an antagonist at muscarinic acetylcholine receptors, particularly M5, and has additional effects on nicotinic receptors. This dual action contributes to its therapeutic effects in managing symptoms associated with cholinergic toxicity. The compound exhibits both anticholinergic and anti-glutamatergic properties, making it a potential candidate for counteracting excitotoxicity in OP poisoning scenarios .

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : Approximately 295.82 g/mol

- Solubility : Soluble in water as hydrochloride salt.

Biological Effects

Effects on CNS Function

Research indicates that benactyzine can induce various CNS effects, including:

- Increased pulse rate and blood pressure.

- Induction of an intoxicated state characterized by impaired concentration, attention deficits, and short-term memory loss .

- In animal studies, benactyzine demonstrated neuroprotective effects when used in conjunction with other agents against OP-induced seizures .

Clinical Applications

Benactyzine has been used in emergency medicine for OP poisoning. Its combination with other drugs like atropine and oximes has shown improved recovery outcomes in non-human primates exposed to high doses of soman . The drug’s ability to mitigate cognitive deficits associated with cholinergic overstimulation highlights its significance in therapeutic protocols.

Case Studies

-

Chronic Schizophrenia Treatment

A study involving 60 chronic schizophrenic patients reported that this compound was evaluated for its efficacy in managing psychotic symptoms. The findings suggested that while some patients experienced symptom relief, the drug's side effects limited its long-term use . -

Organophosphate Poisoning

In a controlled study on rats exposed to tabun (an OP agent), benactyzine was administered as part of a treatment regimen alongside other antidotes. The results indicated that the combination therapy significantly reduced mortality rates and improved neurological outcomes compared to control groups receiving standard treatments .

Adverse Effects

Despite its therapeutic potential, this compound is associated with several adverse effects:

- Psychosis : Reported at high doses (1300 mg), leading to discontinuation of treatment due to severe delirium and psychotic episodes .

- Cognitive Impairment : Patients have reported dizziness, thought-blocking, and depersonalization at therapeutic doses .

Comparative Efficacy

A comparative analysis of benactyzine with other anticholinergic agents shows varying degrees of efficacy in treating conditions related to cholinergic toxicity:

| Drug | Efficacy in OP Poisoning | Side Effects |

|---|---|---|

| Benactyzine | High | Psychosis, Delirium |

| Atropine | Moderate | Dry mouth, Blurred vision |

| Scopolamine | Low | Sedation |

特性

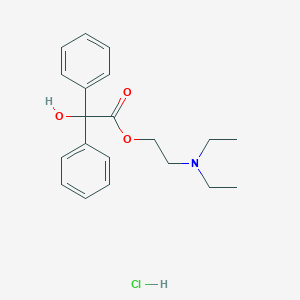

IUPAC Name |

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,3-4,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEHOOLYWQBGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052774 | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-37-4 | |

| Record name | Benactyzine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benactyzine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benactyzine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benactyzine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENACTYZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R628272Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。